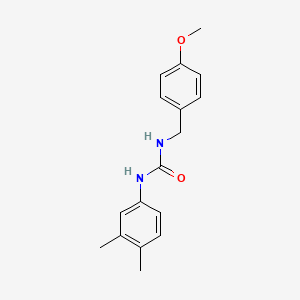

![molecular formula C10H11N5O B5500248 N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5500248.png)

N-[3-(1H-tetrazol-5-yl)phenyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-(1H-tetrazol-5-yl)phenyl]propanamide and related compounds have been investigated for their chemical synthesis, molecular structure, potential biological activities, and physicochemical properties. These studies contribute to a broader understanding of tetrazole derivatives' potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of various organic compounds to introduce the tetrazole ring, utilizing methods that can include cycloaddition reactions, substitution reactions, and the use of different catalysts or conditions to optimize yields and selectivity. For example, Moustafa et al. (2020) developed an efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives under microwave heating, showcasing modern synthesis techniques for tetrazole-containing compounds (Moustafa et al., 2020).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of tetrazole derivatives. It provides detailed information about the arrangement of atoms within a molecule and its geometric parameters. Studies such as the one by Al-Hourani et al. (2016) have used X-ray crystallography to elucidate the structure of tetrazole compounds, revealing details about their crystalline form and molecular orientation (Al-Hourani et al., 2016).

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Studies

N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally similar to N-[3-(1H-tetrazol-5-yl)phenyl]propanamide, demonstrated significant activity in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. These compounds showed higher potency than standard drugs in certain tests, indicating their potential for treating generalized seizures (Idris et al., 2011).

Immunomodulating Activity

Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides exhibited immunomodulating activity, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice. One compound, in particular, showed efficacy in preventing adjuvant-induced arthritis in rats, suggesting a role in immune regulation and potential therapeutic applications in autoimmune diseases (Doria et al., 1991).

Molecular Probing and Enzyme Inhibition

N-Ethyl-5-phenylisoxazolium 3-sulfonate, a reagent related to the chemical structure of interest, demonstrated utility as a spectrophotometric probe for nucleophilic side chains in proteins, indicating its potential in biochemical research for studying protein structures and functions (Llamas et al., 1986).

Herbicidal Activity

Compounds containing the N-[3-(1H-tetrazol-5-yl)phenyl]propanamide moiety or similar structures have been investigated for their herbicidal activity, suggesting potential applications in agricultural chemistry. These compounds were effective against certain plant species, indicating their role in controlling weed growth and contributing to crop management strategies (Liu et al., 2008).

Eigenschaften

IUPAC Name |

N-[3-(2H-tetrazol-5-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-2-9(16)11-8-5-3-4-7(6-8)10-12-14-15-13-10/h3-6H,2H2,1H3,(H,11,16)(H,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNGLMVAVPDMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-tetrazol-5-yl)phenyl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)

![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)

![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)

![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)

![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)

![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)